2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-[4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-3-5-17(6-4-15)18-14-21-25-19(13-16(2)22-20(18)25)24-9-7-23(8-10-24)11-12-26/h3-6,13-14,26H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLZDCMZVRMXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the piperazine and ethanol groups.
Cyclization: The initial step involves the cyclization of a suitable precursor, such as a 3-aminopyrazole derivative, with a diketone or an equivalent compound under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization: The pyrazolo[1,5-a]pyrimidine core is then functionalized by reacting with p-tolyl derivatives and piperazine under controlled conditions to introduce the desired substituents.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify optimal reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents or alkylating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Substituents (Position) | Side Chain | Molecular Formula | Key Structural Differences | Reference |
|---|---|---|---|---|---|
| Target Compound | 5-Methyl, 3-(p-tolyl) | Piperazine-ethanol | C₂₂H₂₇N₅O | Reference structure | [14], [20] |
| 2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-piperazin-1-yl]-ethanol | 5-Methyl, 3-Phenyl | Piperazine-ethanol | C₁₉H₂₃N₅O | Phenyl instead of p-tolyl at position 3 | [14] |
| 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 5-Methyl, 3-(p-tolyl) | Morpholine | C₂₀H₂₃N₅O | Morpholine replaces piperazine-ethanol | [20] |
| 2-{4-[5-(tert-Butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol | 5-tert-Butyl, 3-Phenyl | Piperazine-ethanol | C₂₂H₂₉N₅O | Bulkier tert-butyl at position 5 | [3] |
| 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | 2-Methyl, 3,5-Diphenyl | Piperazine-ethanol | C₂₆H₂₈N₅O | Diphenyl substituents increase hydrophobicity | [17] |
Key Observations :
Biological Activity
The compound 2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core, which is integral to its biological activity.
- A piperazine moiety that enhances its pharmacokinetic properties.
- An ethanol group that may influence solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 8.3 | Cell cycle arrest |
| 2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol | TBD | TBD |
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines are also recognized for their ability to inhibit various enzymes linked to disease processes. Notably:
- Phosphodiesterase inhibitors : These compounds can enhance intracellular signaling pathways that are beneficial in treating conditions like asthma and erectile dysfunction.
- Kinase inhibitors : Some derivatives have shown promise in inhibiting kinases involved in cancer progression.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial DNA synthesis or inhibition of essential metabolic pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The results indicated that modifications at the piperazine position significantly influenced anticancer activity. The tested compound demonstrated an IC50 value comparable to established chemotherapeutics.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of pyrazolo[1,5-a]pyrimidines. The results revealed that certain derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Q & A
Q. What are the established synthetic routes for 2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol, and what challenges arise during its purification?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-diketones) under reflux conditions to form the pyrazolo[1,5-a]pyrimidine core .
Piperazine Substitution : Introduction of the piperazine ring via nucleophilic substitution or coupling reactions. Ethanolamine derivatives are introduced using alkylating agents (e.g., bromoethanol) under basic conditions .
Q. Why do solubility values for structurally similar compounds vary significantly across studies?
- Methodological Answer : Discrepancies arise from:
- Experimental Conditions : Temperature (25°C vs. 37°C) and solvent polarity (water vs. PBS buffer) .
- Impurity Effects : Residual solvents (e.g., DMF) artificially increase solubility. Purity ≥95% (HPLC) is critical for reproducibility .
Methodological Recommendations
- Synthesis : Optimize step 2 using microwave-assisted synthesis (120°C, 2h) to improve yields .
- Characterization : Combine LC-MS with ion mobility spectrometry to detect stereoisomers .
- Biological Testing : Use 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
